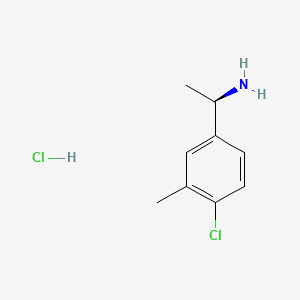

(R)-1-(4-氯-3-甲基苯基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-methamphetamine hydrochloride, is a stimulant drug with a variety of applications in both medical and scientific research. It is a chiral compound, meaning that it has two mirror-image forms, the (R)- and (S)-enantiomers, which differ in their physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-methamphetamine hydrochloride.

科学研究应用

Asymmetric/Green Synthesis

Chiral amines like ®-1-(4-Chloro-3-methylphenyl)ethanamine HCl are crucial in asymmetric synthesis, which is essential for creating compounds with specific chirality. This process is vital in pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Heterogeneous Catalytic Systems

In heterogeneous catalysis, chiral amines can be used to create stable, recyclable catalysts that facilitate the synthesis of other chiral compounds. This application is significant in industrial processes where efficiency and reusability are key .

Organocatalysts for Asymmetric Catalysis

Chiral amines serve as organocatalysts, which are small organic molecules that catalyze chemical reactions. They are particularly useful in asymmetric catalysis to produce enantiomerically pure substances .

Encapsulation in Porous Materials

Encapsulating chiral amines within porous materials can enhance their catalytic properties and allow for their use in continuous flow processes, which are increasingly popular in chemical manufacturing .

Bioconversion Systems

Chiral amines play a role in bioconversion systems where they function as intermediates or catalysts in the production of complex organic molecules. Their use in such systems highlights the intersection of chemistry and biology .

Pharmaceutical Applications

Approximately 40-45% of small molecule pharmaceuticals contain chiral amine components. The synthesis of these compounds is crucial for developing new medications and treatments .

Fine Chemicals and Agrochemicals

The production of fine chemicals and agrochemicals often requires chiral amines due to their ability to impart specific properties to these substances, such as increased potency or selectivity .

Enantioselective Deprotonation Reactions

Chiral amines are used as bases in enantioselective deprotonation reactions, which are important for producing enantiomerically pure acids and their derivatives .

属性

IUPAC Name |

(1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJLPGIVLDGISK-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704228 |

Source

|

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride | |

CAS RN |

1255306-36-5 |

Source

|

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)